molecular formula C22H21N3O4S B12678938 Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethoxyphenyl)- CAS No. 86955-71-7

Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethoxyphenyl)-

Cat. No.: B12678938
CAS No.: 86955-71-7
M. Wt: 423.5 g/mol
InChI Key: DXABLRGASDXUSP-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethoxyphenyl)- is a complex organic compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acridine moiety, making it a valuable subject of study for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethoxyphenyl)- typically involves multiple steps, starting with the preparation of the acridine derivative. The process includes:

    Formation of the Acridine Moiety: This step involves the cyclization of appropriate precursors to form the acridine ring.

    Attachment of the Amino Group: The amino group is introduced to the acridine ring through a substitution reaction.

    Methanesulfonamide Formation: The final step involves the reaction of the aminoacridine derivative with methanesulfonyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted methanesulfonamide derivatives.

Scientific Research Applications

Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethoxyphenyl)- primarily involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethoxyphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which enhances its binding affinity to DNA and its overall biological activity. This makes it a more potent compound compared to its analogs.

Properties

CAS No.

86955-71-7

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)-3,5-dimethoxyphenyl]methanesulfonamide

InChI

InChI=1S/C22H21N3O4S/c1-28-19-12-14(25-30(3,26)27)13-20(29-2)22(19)24-21-15-8-4-6-10-17(15)23-18-11-7-5-9-16(18)21/h4-13,25H,1-3H3,(H,23,24)

InChI Key

DXABLRGASDXUSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42)OC)NS(=O)(=O)C

Origin of Product

United States

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